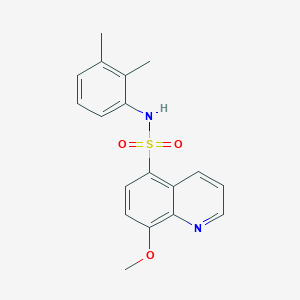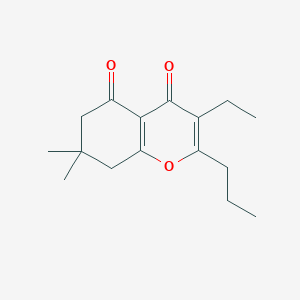![molecular formula C13H8ClN3O B5627270 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5627270.png)
3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine” is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives are known for their wide range of biological activities, particularly in cancer treatment . They selectively interact with nucleic acids, enzymes, and globular proteins .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves structural modifications to ensure high cytotoxicity towards malignant cells . These modifications have shown promising results when combined with outstanding oxadiazole scaffolds .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including “3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine”, has been studied using computational approaches . The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives have been studied . The reactions involve the coupling of hydrazine with other compounds to form the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives have been analyzed . These compounds are soluble in water and have a molecular mass of 70.05 g/mol .科学的研究の応用
Anticancer Activity
The 1,3,4-oxadiazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the 4-chlorophenyl group in the compound may contribute to its ability to act as a cytotoxic agent against various cancer cell lines. For instance, similar compounds have shown high submicromolar IC50 values against prostate, colon, and renal cancer cell lines . The compound’s interaction with nucleic acids, enzymes, and proteins could inhibit cancer cell proliferation by targeting specific biological targets like telomerase, HDAC, and thymidylate synthase.
Enzyme Inhibition
The structural motif of 1,3,4-oxadiazole is known to inhibit a variety of enzymes that are crucial in disease pathogenesis. The compound “3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine” could potentially inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase, which are involved in DNA replication and repair processes. This inhibition can be leveraged in designing drugs for diseases where these enzymes play a pivotal role .
Antiproliferative Effects
The antiproliferative effects of 1,3,4-oxadiazole derivatives make them suitable candidates for drug development aimed at controlling cell growth. The compound may exhibit this activity by inhibiting growth factors, enzymes, and kinases that contribute to cell division and proliferation. This application is particularly relevant in the context of cancer research, where controlling the rapid growth of malignant cells is a primary objective .
Molecular Docking Studies
Molecular docking studies are essential in understanding how a compound interacts with its target at the molecular level. “3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine” can be used in computational models to predict its binding affinity and mode of action on various biological targets. These studies help in the rational design of new drugs by optimizing the compound’s structure for better efficacy and selectivity .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. The compound “3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine” can be modified structurally to enhance its biological activity. By analyzing the effects of these modifications, researchers can design more potent and selective drugs .
Pharmacophore Hybridization
The concept of pharmacophore hybridization involves combining two or more pharmacophoric elements to create a new compound with enhanced biological activity. The 1,3,4-oxadiazole ring in the compound can be hybridized with other anticancer pharmacophores to target multiple pathways in cancer cells, leading to improved therapeutic outcomes .
作用機序
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . They also demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could contribute to its interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds have shown to affect various pathways related to nematocidal, anti-fungal, and antibacterial activities .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have shown moderate nematocidal activity againstMeloidogyne incognita, anti-fungal activity against Rhizoctonia solani, and strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Action Environment
It’s worth noting that the stability and activity of similar compounds can be influenced by various factors, including the nature of the substituents on the ligands and the anions of the copper salts .
将来の方向性
特性
IUPAC Name |
5-(4-chlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPZQVHZJUATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5627187.png)

![2-(dimethylamino)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5627200.png)

![1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5627222.png)



![1-[2-methoxy-5-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5627242.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5627253.png)
![5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5627293.png)

![1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5627307.png)